5-(4-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Description
5-(4-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a substituted phenyl ring (4-bromo-2-fluoro) at the 5-position of the pyrazole core and a carboxylic acid group at the 3-position. Pyrazole derivatives are known for their versatility in drug design due to their ability to modulate electronic and steric properties through substituent variations .
Properties
Molecular Formula |
C10H6BrFN2O2 |
|---|---|
Molecular Weight |
285.07 g/mol |
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6BrFN2O2/c11-5-1-2-6(7(12)3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |
InChI Key |
KMBUEMWPYVZZAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NNC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(4-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the bromo and fluoro substituents: This step involves the halogenation of the phenyl ring using reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-(4-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological studies: It serves as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can vary, but typically include interactions with active sites or allosteric sites on the target proteins.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrazole-3-carboxylic acids are highly dependent on the substituents attached to the phenyl ring and pyrazole core. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid enhances polarity and hydrogen-bonding capacity, correlating with its antiviral activity (EC50 = 253 µM) .
- Halogen Effects : Bromo and fluoro substituents (as in the target compound) balance lipophilicity and steric bulk. The dichloro analog (5-(2,4-dichlorophenyl)) may exhibit higher logP values, favoring CNS penetration .
- Positional Isomerism : The 4-bromo-2-fluoro substitution in the target compound creates a unique steric profile compared to para-substituted analogs (e.g., 4-fluoro in SC-17516) . Ortho-fluoro groups may hinder rotational freedom, affecting target binding.
Physicochemical Properties
- Melting Points : 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid has a melting point of 256–257°C, attributed to hydrogen bonding from the hydroxyl group . The target compound’s bromo and fluoro substituents likely reduce melting points due to decreased polarity.
- Solubility : Carboxylic acid groups enhance aqueous solubility, but bulky halogens (bromo) may counteract this by increasing hydrophobicity.
Biological Activity
5-(4-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of interest within the realm of medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and relevant case studies.
The molecular formula of this compound is . It features a pyrazole core, which is known for its diverse pharmacological properties. The presence of bromine and fluorine substituents enhances its biological activity by modulating interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆BrFN₂O₂ |
| Molecular Weight | 276.07 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in DMSO |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In vitro assays have shown that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- Case Study 1 : A study by Abdellatif et al. demonstrated that pyrazole derivatives showed COX-2 inhibitory activity with IC₅₀ values ranging from 0.02 to 0.04 μM, suggesting that modifications in the pyrazole structure can enhance anti-inflammatory efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study focusing on various pyrazole derivatives, it was noted that certain derivatives exhibited selective activity against fungal strains such as Candida albicans.
- Case Study 2 : The antimicrobial study revealed that specific derivatives had effective minimum inhibitory concentrations (MICs), indicating their potential as antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence and position of substituents like bromine and fluorine significantly influence the pharmacological profile.
- Table 2: Summary of SAR Studies
| Compound | COX-2 IC₅₀ (μM) | Antifungal Activity (MIC) |
|---|---|---|
| This compound | TBD | TBD |
| Other Pyrazole Derivative A | 0.03 | 10 μg/mL |
| Other Pyrazole Derivative B | 0.01 | 5 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
